
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. MPAA has been found to exhibit a wide range of biological activities, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has also been shown to inhibit the activity of certain enzymes such as COX-2 and iNOS, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has also been found to have antimicrobial activity against various bacteria and fungi. In addition, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has been shown to have a positive effect on cognitive function and memory retention in animal studies.
実験室実験の利点と制限
One of the main advantages of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide is its broad range of biological activities, which makes it a versatile compound for various research applications. However, one of the limitations of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide is its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand the safety and toxicity profile of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide.
将来の方向性
There are several potential future directions for research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide. One area of interest is the development of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the investigation of the mechanisms by which N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide exerts its biological effects, which could lead to the development of more targeted therapies. Finally, further studies are needed to fully understand the safety and toxicity profile of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide, which will be important for its eventual clinical use.
合成法
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide involves the reaction of 2-(1-piperidinyl)acetic acid with 5-methyl-4-phenyl-2-thioxo-1,3-thiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide.
科学的研究の応用
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-16(14-8-4-2-5-9-14)19-17(22-13)18-15(21)12-20-10-6-3-7-11-20/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWPVQZSACGZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

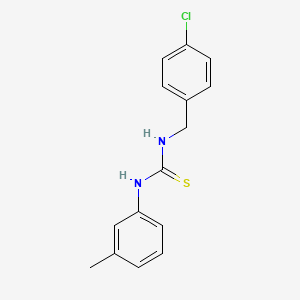
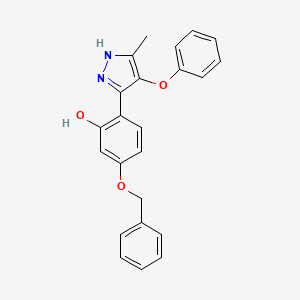
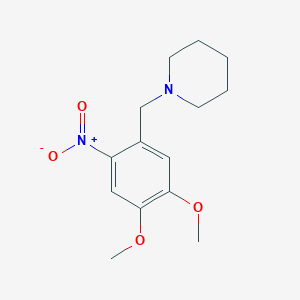
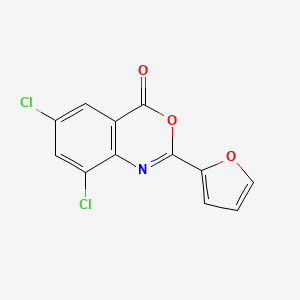
![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)

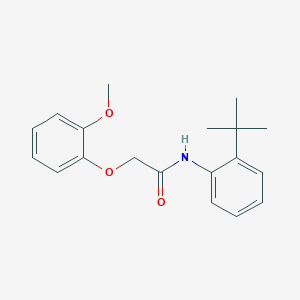
![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)
![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)